molecular formula C10H9NO4 B12904066 7-Methoxy-2-methyl-5-nitro-1-benzofuran CAS No. 89228-69-3

7-Methoxy-2-methyl-5-nitro-1-benzofuran

Cat. No.: B12904066
CAS No.: 89228-69-3
M. Wt: 207.18 g/mol
InChI Key: ZWJIOTGRRLPRDP-UHFFFAOYSA-N
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Description

7-Methoxy-2-methyl-5-nitro-1-benzofuran is a nitro- and methoxy-substituted benzofuran compound of high interest in medicinal and synthetic chemistry. Benzofuran scaffolds are prevalent in numerous biologically active natural products and pharmaceutical agents, known for their diverse therapeutic potential . Specifically, nitro- and methoxy-substituted 2-phenylbenzofuran derivatives have been identified as potent and selective inhibitors of monoamine oxidase (MAO) enzymes . The MAO family, particularly MAO-A and MAO-B, are critical neurological targets, and inhibitors are investigated for the treatment of disorders such as depression, Parkinson's disease, and Alzheimer's disease . The specific substitution pattern on the benzofuran core, including the position of the nitro and methoxy groups, is a key determinant of biological activity and enzyme selectivity . Furthermore, benzofuran derivatives are valuable building blocks in organic synthesis and can be used to construct more complex heterocyclic systems for material science and pharmaceutical development . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

89228-69-3

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

7-methoxy-2-methyl-5-nitro-1-benzofuran

InChI

InChI=1S/C10H9NO4/c1-6-3-7-4-8(11(12)13)5-9(14-2)10(7)15-6/h3-5H,1-2H3

InChI Key

ZWJIOTGRRLPRDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CC(=C2O1)OC)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 7 Methoxy 2 Methyl 5 Nitro 1 Benzofuran

Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Ring

Electrophilic Aromatic Substitution (EAS) on the benzene (B151609) portion of the benzofuran ring is governed by the directing effects of the existing substituents. The benzofuran ring itself is electron-rich and generally reactive towards electrophiles. researchgate.net The outcome of substitution on the carbocyclic ring of 7-Methoxy-2-methyl-5-nitro-1-benzofuran is determined by the cumulative influence of the 5-nitro, and 7-methoxy groups.

Directing Effects:

7-Methoxy Group: The methoxy (B1213986) group (-OCH₃) is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring via resonance. nih.govresearchgate.net It directs incoming electrophiles to the C6 and C4 positions.

5-Nitro Group: The nitro group (-NO₂) is a strong deactivating group and a meta-director, pulling electron density from the ring via both inductive and resonance effects. nih.govrsc.org It directs incoming electrophiles to the C4 and C6 positions relative to itself, which coincides with the positions directed by the methoxy group.

2-Methyl Group: While attached to the furan (B31954) ring, the methyl group's electronic influence on the benzene ring is minimal. Electrophilic attack on the furan ring itself, typically at the C3 position, is suppressed by the existing methyl group at C2. researchgate.net

Predicted Regioselectivity:

Therefore, electrophilic attack is most likely to occur at the C4 position , which is electronically activated by the methoxy group and less sterically hindered than the C6 position. Typical EAS reactions would include nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃).

Reaction TypeReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄7-Methoxy-2-methyl-4,5-dinitro-1-benzofuran
BrominationBr₂, FeBr₃4-Bromo-7-methoxy-2-methyl-5-nitro-1-benzofuran
Friedel-Crafts AcylationRCOCl, AlCl₃7-Methoxy-2-methyl-5-nitro-1-benzofuran-4-yl-ketone

Nucleophilic Reactions Involving the Nitro Group

The nitro group at the C5 position is susceptible to two main types of nucleophilic reactions: reduction to an amine and participation in nucleophilic aromatic substitution (SₙAr).

Reduction of the Nitro Group:

The conversion of aromatic nitro compounds to the corresponding anilines is a fundamental and high-yielding transformation. wikipedia.orgyoutube.com This reaction significantly alters the electronic properties of the aromatic ring, converting a strongly deactivating group into a strongly activating one.

Common conditions for this reduction are well-established and would be applicable here:

Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. wikipedia.org

Metal/Acid Reduction: Metals like Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). numberanalytics.comresearchgate.net

The expected product is 7-methoxy-2-methyl-1-benzofuran-5-amine .

Reagent SystemTypical ConditionsProduct
H₂/Pd-CMethanol or Ethanol solvent, room temp.7-Methoxy-2-methyl-1-benzofuran-5-amine
Sn, HClHeat7-Methoxy-2-methyl-1-benzofuran-5-amine
Fe, HClHeat7-Methoxy-2-methyl-1-benzofuran-5-amine

Nucleophilic Aromatic Substitution (SₙAr):

The nitro group is a powerful activator for SₙAr reactions, stabilizing the negative charge of the intermediate (a Meisenheimer complex) through resonance. beilstein-journals.orgmdpi.com This reaction typically involves the displacement of a leaving group (like a halide) at a position ortho or para to the nitro group. In the target molecule, the nitro group at C5 would activate positions C4 and C6. If a suitable leaving group were present at either of these positions, it could be displaced by a strong nucleophile (e.g., methoxide (B1231860), thiolate).

In some specific cases, particularly in electron-deficient heterocyclic systems, a nitro group itself can act as a leaving group. nih.gov This would involve nucleophilic attack at C5, leading to the formation of a Meisenheimer complex, followed by the expulsion of the nitrite (B80452) ion (NO₂⁻). This would likely require harsh conditions and a potent nucleophile.

Transformations of the Methoxy Substituent (e.g., Demethylation)

The aryl methyl ether at C7 can be cleaved to yield the corresponding phenol (B47542), 2-methyl-5-nitro-1-benzofuran-7-ol . This is a common transformation used in the synthesis of natural products and pharmaceuticals. youtube.com The choice of reagent is critical to avoid unwanted side reactions with other functional groups, particularly the reducible nitro group.

Lewis Acids: Boron tribromide (BBr₃) is a highly effective and common reagent for cleaving aryl methyl ethers. nih.govgvsu.edu It functions by coordinating to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. ncert.nic.innih.gov It is generally compatible with nitro groups.

Nucleophilic Reagents: Strong nucleophiles, such as thiolates (e.g., sodium dodecanethiolate), can cleave aryl methyl ethers via an Sₙ2 mechanism, especially at high temperatures. numberanalytics.comlibretexts.org

ReagentTypical ConditionsMechanism Type
Boron Tribromide (BBr₃)Dichloromethane (CH₂Cl₂), -78 °C to RTLewis Acid-mediated Sₙ2
Hydrobromic Acid (HBr)Acetic Acid, RefluxBrønsted Acid-mediated Sₙ2
Pyridinium HydrochlorideMolten, ~180-200 °CNucleophilic Cleavage

Reactions at the Methyl Group (e.g., Oxidation, Halogenation)

The methyl group at the C2 position is analogous to a benzylic position, as it is attached to a carbon of an aromatic system. This makes the C-H bonds at this position weaker and more susceptible to oxidation and radical halogenation. masterorganicchemistry.comlibretexts.org

Oxidation:

The 2-methyl group can be oxidized to an aldehyde (7-methoxy-5-nitro-1-benzofuran-2-carbaldehyde ) or a carboxylic acid (7-methoxy-5-nitro-1-benzofuran-2-carboxylic acid ).

Strong Oxidation: Reagents like hot potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) will typically oxidize the methyl group all the way to a carboxylic acid. libretexts.orgmdpi.com The strong oxidizing conditions may, however, also affect the electron-rich benzofuran ring.

Milder Oxidation: More selective oxidation to the aldehyde could potentially be achieved using reagents like selenium dioxide (SeO₂) or by first halogenating the methyl group and then hydrolyzing. Studies on the biomimetic oxidation of 2-methylbenzofuran (B1664563) often result in epoxidation of the furan double bond and subsequent ring-opening, indicating that selective oxidation of the methyl group can be challenging. beilstein-journals.orgyoutube.com

Halogenation:

Free-radical halogenation at the benzylic-like C2-methyl position is a feasible reaction. researchgate.net

N-Bromosuccinimide (NBS): This reagent, used with a radical initiator like AIBN or light, is standard for brominating benzylic positions. masterorganicchemistry.comresearchgate.net This would yield 2-(bromomethyl)-7-methoxy-5-nitro-1-benzofuran . This brominated intermediate is highly valuable as it can be converted into other functional groups via nucleophilic substitution.

Reaction TypeReagentExpected Product
Strong OxidationKMnO₄, heat7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid
Radical BrominationNBS, AIBN2-(Bromomethyl)-7-methoxy-5-nitro-1-benzofuran

Thermal and Photochemical Reactivity of 7-Methoxy-2-methyl-5-nitro-1-benzofuran

Thermal Reactivity:

The thermal stability of the molecule is likely limited by the C-NO₂ bond. Studies on nitroaromatic compounds show that their thermal decomposition often initiates via the homolytic cleavage of the carbon-nitro bond. nih.gov Another possible pathway for some nitroaromatics involves isomerization to a nitrite followed by cleavage of the weaker O-NO bond. The presence of an ortho-methyl group relative to a nitro group can sometimes open up unique intramolecular rearrangement pathways, though this is not the arrangement in the title compound. nih.gov Therefore, upon significant heating, decomposition to radical species is expected. Some nitro-containing heterocycles, such as dinitrofurans, are known to be thermally unstable and can decompose exothermically. masterorganicchemistry.com

Photochemical Reactivity:

The photochemistry of nitroaromatic compounds is complex. Upon UV irradiation, nitrobenzene (B124822) can be excited to a state where it can abstract a hydrogen atom from a solvent molecule, leading to reduction products. Photoreactions of 2-nitrobenzofuran (B1220441) have been studied, indicating that the benzofuran core can participate in photochemical transformations. For 7-Methoxy-2-methyl-5-nitro-1-benzofuran, potential photochemical reactions could include:

Reduction of the nitro group to nitroso, hydroxylamino, or amino functionalities, especially in the presence of a hydrogen-donating solvent.

Intramolecular rearrangement or cyclization reactions.

Photo-cleavage of the methoxy group or reactions involving the furan ring.

Detailed Mechanistic Pathways of Key Transformations

Electrophilic Aromatic Substitution (Nitration at C4):

The reaction proceeds via a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. Attack of the nitronium ion (NO₂⁺) at C4 is favored because the positive charge in the resulting intermediate can be delocalized onto the oxygen of the highly activating 7-methoxy group, providing a particularly stable resonance contributor.

Intermediate: The key intermediate is the arenium ion formed by the addition of the electrophile. The resonance structures show delocalization of the positive charge across the ring and onto the methoxy oxygen, which explains the activating and directing effect of this group. Attack at C4 allows for a critical resonance structure where the positive charge is adjacent to the methoxy group, which stabilizes it.

Nucleophilic Aromatic Substitution (Reduction of Nitro Group):

The catalytic hydrogenation of a nitro group is a surface-mediated reaction. The mechanism is complex but generally involves sequential addition of hydrogen atoms. A simplified representation of the intermediates is shown below, proceeding through nitroso and hydroxylamine (B1172632) species. numberanalytics.comresearchgate.net

Pathway: Ar-NO₂ → Ar-NO (Nitroso) → Ar-NHOH (Hydroxylamine) → Ar-NH₂ (Amine)

Transformation of the Methoxy Substituent (Demethylation with BBr₃):

The mechanism involves initial formation of a Lewis acid-base adduct between the ether oxygen and BBr₃. This is followed by an Sₙ2 attack of a bromide ion on the methyl group. Recent computational studies suggest a more complex pathway involving multiple ether adducts or charged intermediates like [BBr₄]⁻ acting as the bromide source. wikipedia.orgnih.gov

Key Steps:

Coordination of BBr₃ to the ether oxygen to form an oxonium ion complex.

Nucleophilic attack by Br⁻ (or a BBr₃-adduct) on the methyl carbon.

Cleavage of the C-O bond to release methyl bromide and a borate-phenol intermediate, which is hydrolyzed to the final phenol during workup.

Investigation into 7-Methoxy-2-methyl-5-nitro-1-benzofuran Reveals Scant Data on Reaction Kinetics and Thermodynamics

While general reactivity patterns of the benzofuran ring system are documented, allowing for predictions about its chemical behavior, specific quantitative data for 7-Methoxy-2-methyl-5-nitro-1-benzofuran is absent. This includes a lack of empirically determined or computationally calculated values for the enthalpy, entropy, and Gibbs free energy of reactions involving this compound.

Theoretical studies, such as those employing Density Functional Theory (DFT), have been conducted on structurally similar benzofuran derivatives. These studies have provided insights into the thermodynamic stability and electronic properties of related molecules. semanticscholar.orguj.ac.zarsc.org For instance, computational analyses of other substituted benzofurans have been used to predict their reactivity and the stability of potential reaction intermediates. semanticscholar.orguj.ac.zarsc.org However, such data is specific to the studied analogues and cannot be directly extrapolated to 7-Methoxy-2-methyl-5-nitro-1-benzofuran with a high degree of scientific accuracy due to the influential nature of substituent groups on the electronic and steric properties of the molecule.

The absence of specific kinetic and thermodynamic data for 7-Methoxy-2-methyl-5-nitro-1-benzofuran limits a detailed discussion under the requested section "3.6.2. Kinetic and Thermodynamic Aspects of Reactions." Consequently, the creation of data tables with specific research findings, as per the initial request, is not feasible at this time. Further experimental or computational research would be required to elucidate the kinetic and thermodynamic profiles of reactions involving this compound.

Synthesis and Study of Derivatives and Analogues of 7 Methoxy 2 Methyl 5 Nitro 1 Benzofuran

Structural Modifications at the Benzene (B151609) Moiety (e.g., variation of nitro and methoxy (B1213986) positions)

The substitution pattern on the benzene ring of a benzofuran (B130515) derivative significantly influences its physicochemical and biological properties. Variations in the positions of the nitro and methoxy groups on the 7-methoxy-2-methyl-5-nitro-1-benzofuran scaffold can lead to a diverse array of isomers, each with a potentially unique pharmacological profile. The synthesis of these analogues typically involves the selection of appropriately substituted phenols as starting materials for the construction of the benzofuran ring.

One common strategy for the synthesis of substituted benzofurans is the palladium-catalyzed coupling of 2-hydroxyaryl halides with terminal alkynes, followed by cyclization. elsevier.es For instance, to synthesize isomers of 7-methoxy-2-methyl-5-nitro-1-benzofuran, one could start with different isomers of methoxy-nitrophenols. These can be halogenated and then subjected to coupling reactions with a propyne (B1212725) equivalent to introduce the 2-methyl-substituted furan (B31954) ring.

Another powerful method for the regioselective synthesis of substituted benzofurans involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes. acs.orgnih.govoregonstate.edu This approach allows for the programmable substitution at any position on the resulting benzofuranone, which can then be converted to the desired benzofuran. By choosing appropriately substituted pyrones and nitroalkenes, a variety of isomers of the parent compound could be accessed.

The electronic effects of the methoxy and nitro groups are key determinants of the reactivity and biological activity of these derivatives. The methoxy group is an electron-donating group, which generally increases the electron density of the aromatic ring, while the nitro group is a strong electron-withdrawing group. The interplay of these effects in different positions can modulate the molecule's interaction with biological targets. For example, a study on nitro- and methoxy-2-phenylbenzofurans highlighted that the substitution pattern on both the phenyl ring and the benzofuran moiety determines the affinity for specific enzymes.

Derivative NameMethoxy PositionNitro PositionKey Synthetic Precursor (Hypothetical)
7-Methoxy-2-methyl-4-nitro-1-benzofuran742-Bromo-3-methoxy-6-nitrophenol
6-Methoxy-2-methyl-5-nitro-1-benzofuran652-Bromo-4-methoxy-5-nitrophenol
5-Methoxy-2-methyl-7-nitro-1-benzofuran572-Bromo-5-methoxy-3-nitrophenol
4-Methoxy-2-methyl-5-nitro-1-benzofuran452-Bromo-6-methoxy-5-nitrophenol

Substitutions at the Furan Ring (e.g., variation of methyl group)

The furan ring of the benzofuran scaffold is also a prime site for structural modifications. The 2-methyl group of 7-methoxy-2-methyl-5-nitro-1-benzofuran can be varied to explore the impact of different substituents on the molecule's properties. These modifications can range from simple alkyl homologation to the introduction of aryl or functionalized alkyl groups.

One approach to introduce variations at the 2-position is to utilize different terminal alkynes in palladium-catalyzed cyclization reactions with the appropriately substituted o-iodophenol. mdpi.com For example, using terminal alkynes other than propyne would lead to analogues with different alkyl or aryl substituents at the C2 position.

Alternatively, the 2-methyl group can be functionalized. For instance, the methyl group of 2-methylbenzofuran (B1664563) can undergo oxidation to an enol derivative. This reactive intermediate could then be used for further chemical transformations. Additionally, palladium-catalyzed C-H arylation of benzofurans with various aryl donors, such as triarylantimony difluorides, provides a direct method for the synthesis of 2-arylbenzofurans. mdpi.com This methodology could be applied to the 7-methoxy-5-nitro-1-benzofuran core to introduce a range of aryl groups at the 2-position. A facile two-step synthesis of 2-arylbenzofurans has also been developed involving a selective cross McMurry coupling of a salicylaldehyde (B1680747) with an aromatic aldehyde, followed by oxidative cyclization of the resulting ortho-vinylphenols. nih.gov

Derivative NameC2-SubstituentPotential Synthetic Method
7-Methoxy-2-ethyl-5-nitro-1-benzofuranEthylPalladium-catalyzed coupling with 1-butyne
7-Methoxy-5-nitro-2-phenyl-1-benzofuranPhenylPalladium-catalyzed C-H arylation
2-(4-Chlorophenyl)-7-methoxy-5-nitro-1-benzofuran4-ChlorophenylMcMurry coupling with 4-chlorobenzaldehyde
7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acidCarboxylic acidOxidation of the 2-methyl group

Synthesis of Hybrid Benzofuran Scaffolds

Hybrid molecules, which combine two or more pharmacophoric units into a single entity, represent a promising strategy in drug discovery. The 7-methoxy-2-methyl-5-nitro-1-benzofuran scaffold can be incorporated into hybrid structures to potentially enhance its biological activity or to target multiple biological pathways simultaneously.

The synthesis of such hybrids often involves the functionalization of the benzofuran core to allow for its conjugation with other heterocyclic systems. For example, a benzofuran derivative can be functionalized with a linker that can then be coupled to another molecule. A study on the synthesis of new heterocyclic/benzofuran hybrids involved the construction of the benzofuran scaffold followed by the introduction of a linker, such as a dibromoalkane, to which another heterocyclic moiety like piperazine, tetrazole, or imidazole (B134444) was attached. nih.gov This approach could be adapted to the 7-methoxy-2-methyl-5-nitro-1-benzofuran core.

Another strategy involves the direct fusion of a second heterocyclic ring onto the benzofuran framework. For instance, the synthesis of benzofuro[3,2-c]isoxazoles has been reported through the reaction of 3-nitrobenzofuran (B1626731) with ynamines. utwente.nl While this involves a 3-nitrobenzofuran, similar cycloaddition strategies could potentially be explored with the 5-nitro isomer.

Hybrid ScaffoldHeterocyclic PartnerLinkage TypePotential Synthetic Strategy
Benzofuran-Piperazine HybridPiperazineAlkyl chainFunctionalization of the benzofuran with a haloalkyl group followed by nucleophilic substitution with piperazine. nih.gov
Benzofuran-Triazole HybridTriazoleClick ChemistryIntroduction of an azide (B81097) or alkyne functionality onto the benzofuran for subsequent copper-catalyzed azide-alkyne cycloaddition.
Benzofuran-Quinoline HybridQuinolineFused ring systemIntramolecular cyclization of a suitably functionalized benzofuran precursor.

Exploration of Bioisosteric Replacements (e.g., nitrogen or sulfur containing analogues)

Bioisosteric replacement is a key strategy in medicinal chemistry where a functional group is replaced by another group with similar physical or chemical properties to enhance the desired biological activity or to improve pharmacokinetic properties. In the context of 7-methoxy-2-methyl-5-nitro-1-benzofuran, the oxygen atom of the furan ring can be replaced with sulfur or nitrogen to yield the corresponding benzothiophene (B83047) or indole (B1671886) analogues.

The synthesis of benzothiophenes can be achieved through various methods, including the reaction of o-thiocresol derivatives with α-haloketones or through the cyclization of o-thiolated cinnamic acids. A copper-promoted hydration/annulation reaction of 2-fluorophenylacetylene derivatives has been shown to be applicable for the synthesis of both benzofuran and benzothiophene derivatives, suggesting a potential route to the sulfur analogue of the target compound. mdpi.com

The synthesis of indole analogues, where the furan oxygen is replaced by a nitrogen atom, can be accomplished through well-established methods such as the Fischer, Bischler-Möhlau, or Madelung indole syntheses, starting from appropriately substituted aniline (B41778) derivatives. The choice of synthetic route would depend on the availability of the starting materials and the desired substitution pattern.

BioisostereHeterocyclic CoreKey Difference from Parent CompoundGeneral Synthetic Approach
7-Methoxy-2-methyl-5-nitro-1H-indoleIndoleNitrogen replaces furan oxygenFischer indole synthesis from a substituted phenylhydrazine.
7-Methoxy-2-methyl-5-nitro-1-benzothiopheneBenzothiopheneSulfur replaces furan oxygenCyclization of a substituted thiophenol derivative.

Comparative Reactivity and Stability Studies of Analogues

The structural modifications described in the preceding sections are expected to have a significant impact on the chemical reactivity and stability of the resulting analogues. A comparative study of these properties is crucial for understanding their potential behavior in biological systems and for optimizing their development as therapeutic agents.

The electronic nature of the substituents on the benzene ring plays a pivotal role in the reactivity of the benzofuran system. The parent benzofuran is an electron-rich heterocycle, and electrophilic substitution typically occurs at the C2 or C3 position. researchgate.net The presence of a strong electron-withdrawing nitro group at the 5-position deactivates the benzene ring towards electrophilic attack, while the electron-donating methoxy group at the 7-position has an activating effect. The interplay of these groups in different isomeric forms will modulate the regioselectivity of further substitutions.

The stability of the analogues can also be influenced by their substitution pattern. For instance, the presence of certain substituents can affect the stability of the benzofuran ring towards oxidative or acidic conditions. A study on the total synthesis of natural products containing benzofuran rings noted that a 2-methoxy group can make the benzofuran moiety less stable in the presence of acid compared to a 2-methyl group. rsc.org

The reactivity of the furan ring can also be altered. For example, the reduction of a nitro group on the benzofuran ring can compete with insertion reactions into the C-O bond of the furan ring, depending on the reagents and reaction conditions. utwente.nl

A systematic comparison of the reactivity and stability of the synthesized analogues would involve subjecting them to a standardized set of reaction conditions, such as electrophilic aromatic substitution, oxidation, reduction, and acid/base treatment, and analyzing the outcomes. This would provide valuable structure-activity relationship (SAR) and structure-property relationship (SPR) data for the future design of more potent and stable benzofuran-based compounds.

Advanced Spectroscopic and Structural Characterization of 7 Methoxy 2 Methyl 5 Nitro 1 Benzofuran and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the compound's constitution and insights into its conformation.

For 7-Methoxy-2-methyl-5-nitro-1-benzofuran, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group, and the methyl group. The protons on the benzene (B151609) ring (H-4 and H-6) are anticipated to appear as doublets due to ortho-coupling, with their chemical shifts significantly influenced by the electron-withdrawing nitro group at C-5 and the electron-donating methoxy group at C-7. The H-3 proton on the furan (B31954) ring typically appears as a singlet. The methyl protons at C-2 and the methoxy protons at C-7 would also present as sharp singlet signals.

The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. The chemical shifts are sensitive to the electronic effects of the substituents. Carbons bearing the nitro group (C-5) and the oxygen of the methoxy group (C-7) and furan ring (C-7a, C-2) are expected to be significantly shifted downfield. Data from related 7-acetyl-2-aryl-5-nitrobenzofurans and other benzofuran (B130515) derivatives support these expected chemical shift ranges. uj.ac.zaresearchgate.netcardiff.ac.uk

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 7-Methoxy-2-methyl-5-nitro-1-benzofuran Predicted values are based on established chemical shift principles and data from analogous structures. pdx.eduorganicchemistrydata.org The solvent is typically CDCl₃ or DMSO-d₆.

Assignment ¹H NMR (ppm) Multiplicity ¹³C NMR (ppm)
CH₃ (at C-2)~2.5s~14-15
H-3~6.5-6.7s~103-105
H-4~8.4-8.6d~118-120
H-6~7.2-7.4d~100-102
OCH₃ (at C-7)~4.0s~56-57
C-2--~158-160
C-3a--~115-117
C-5--~144-146
C-7--~148-150
C-7a--~149-151

Note: 's' denotes singlet, 'd' denotes doublet. The exact chemical shifts can vary based on solvent and concentration. ucl.ac.uk

Advanced Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Advanced mass spectrometry (MS) techniques, particularly high-resolution mass spectrometry (HRMS), are critical for confirming the molecular formula and investigating the fragmentation pathways of 7-Methoxy-2-methyl-5-nitro-1-benzofuran.

Under electron ionization (EI), the molecule is expected to produce a distinct molecular ion (M⁺) peak. The subsequent fragmentation pattern would likely involve the characteristic losses of small, stable neutral molecules or radicals. Key fragmentation pathways would include:

Loss of a nitro group (NO₂•): A prominent peak corresponding to [M - 46]⁺.

Loss of a methyl radical (CH₃•): A peak at [M - 15]⁺, arising from the C-2 methyl group.

Loss of a methoxy radical (•OCH₃): A peak at [M - 31]⁺.

Loss of formaldehyde (B43269) (CH₂O) from the methoxy group, followed by other fragmentations.

High-Resolution Mass Spectrometry (HRMS), often using soft ionization techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements (typically to within 5 ppm). ijpsm.com This allows for the unambiguous determination of the elemental composition. For instance, HRMS analysis of related 7-acetyl-5-nitrobenzofurans has been used to confirm their calculated molecular formulas, lending confidence to this method for structural verification. uj.ac.zaresearchgate.net

Interactive Table 2: Expected HRMS Data for 7-Methoxy-2-methyl-5-nitro-1-benzofuran

Formula Ion Calculated Mass (m/z) Method
C₁₀H₉NO₄[M+H]⁺208.0553ESI-HRMS
C₁₀H₉NO₄[M+Na]⁺230.0373ESI-HRMS

This precise mass confirmation is a cornerstone of modern chemical characterization, leaving no ambiguity as to the compound's elemental formula.

Infrared and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are highly effective for identifying the presence of specific functional groups.

The IR spectrum of 7-Methoxy-2-methyl-5-nitro-1-benzofuran is expected to be dominated by strong absorption bands characteristic of the nitro group. Specifically, the asymmetric and symmetric stretching vibrations of the N-O bonds typically appear as two intense bands. Other key vibrational modes include C-H stretching of the aromatic and aliphatic groups, C=C stretching within the aromatic ring, and the C-O stretching vibrations of the furan ether and the methoxy group. Data from similar structures, such as 7-acetyl-2-aryl-5-nitrobenzofurans, show characteristic absorptions for the nitro group around 1521 cm⁻¹ (asymmetric) and 1345 cm⁻¹ (symmetric), which are anticipated here as well. researchgate.net

Raman spectroscopy, while providing similar information, is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum. It would be useful for observing the C=C backbone of the benzofuran ring system. No specific Raman data for the title compound was found in the surveyed literature.

Interactive Table 3: Key Predicted Infrared (IR) Vibrational Frequencies

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Asymmetric NO₂ StretchNitro~1520 - 1560Strong
Symmetric NO₂ StretchNitro~1340 - 1360Strong
Aromatic C=C StretchBenzene Ring~1600, ~1450Medium-Strong
Aryl Ether C-O StretchFuran Ring~1230 - 1270Strong
Alkyl Aryl Ether C-O StretchMethoxy Group~1150 - 1180Strong
Aromatic C-H StretchBenzene Ring> 3000Medium-Weak
Aliphatic C-H StretchMethyl Group~2850 - 2960Medium-Weak

Data is based on standard functional group frequencies and spectra of related compounds. researchgate.netthermofisher.com

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, as well as bond lengths, bond angles, and intermolecular interactions. While a crystal structure for 7-Methoxy-2-methyl-5-nitro-1-benzofuran itself is not available in the surveyed literature, analysis of closely related compounds allows for a robust prediction of its solid-state characteristics.

For example, the crystal structure of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one reveals that molecules form dimers linked by hydrogen bonds, which are further connected through π–π stacking interactions between the benzofuran ring systems, with centroid-to-centroid distances around 3.53 Å. nih.goviucr.org Other benzofuran structures also exhibit significant π–π stacking and C-H···π interactions. mdpi.com

Given its planar aromatic benzofuran core, it is highly probable that the crystal packing of 7-Methoxy-2-methyl-5-nitro-1-benzofuran is dominated by π–π stacking interactions. Furthermore, weak intermolecular C-H···O hydrogen bonds involving the methoxy and nitro groups as acceptors are likely to play a significant role in stabilizing the three-dimensional crystal lattice.

Chiroptical Spectroscopy for Chiral Derivatives (if applicable)

The parent compound, 7-Methoxy-2-methyl-5-nitro-1-benzofuran, is achiral and therefore does not exhibit optical activity. However, should chiral derivatives be synthesized (for example, through the introduction of a stereocenter in a side chain or by creating atropisomers), chiroptical techniques such as Circular Dichroism (CD) spectroscopy would become essential for their characterization.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry of chiral molecules. Studies on other benzofuran derivatives have successfully used CD spectroscopy to determine absolute configurations and to study their interactions with chiral biological macromolecules like proteins. mdpi.comnih.gov For instance, the binding of 4-nitrophenyl-functionalized benzofurans to bovine serum albumin (BSA) was shown to alter the protein's secondary structure, a change that was quantified using CD spectroscopy. mdpi.comnih.gov Therefore, for any future chiral derivatives of the title compound, CD spectroscopy would be a critical tool for stereochemical assignment and for probing stereospecific interactions. rsc.org

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray crystallography. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.

Since no crystal structure exists for the title compound, a specific Hirshfeld analysis cannot be presented. However, by examining analyses of related structures, such as other nitro-aromatic compounds and benzofuran derivatives, we can predict the key interactions. nih.govnih.gov For (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one, the most important contacts are H···H (40.7%), O···H/H···O (24.7%), and C···H/H···C (16.1%). nih.gov Similarly, for other complex benzofurans, H···H and H···C contacts make up the majority of interactions, with significant contributions from H···O and H···N contacts. researchgate.net

For 7-Methoxy-2-methyl-5-nitro-1-benzofuran, the analysis would likely reveal a high percentage of H···H, C···H, and O···H contacts. The strong electronegativity of the oxygen atoms in the nitro and methoxy groups would make them key participants in O···H interactions, which would appear as distinct red spots on the dnorm surface map.

Interactive Table 4: Predicted Hirshfeld Surface Contact Contributions (%)

Interaction Type Predicted Contribution (%) Significance
H···H~40-50%General van der Waals packing
O···H / H···O~20-30%Reflects C-H···O hydrogen bonding from nitro and methoxy groups
C···H / H···C~15-25%van der Waals contacts and weak C-H···π interactions
C···C~5-10%Evidence of π-π stacking
N···O / O···N< 5%Contacts involving the nitro group

Predicted contributions are based on published analyses of similar molecules. nih.govnih.govresearchgate.net

Computational and Theoretical Studies on 7 Methoxy 2 Methyl 5 Nitro 1 Benzofuran

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For benzofuran (B130515) derivatives, DFT calculations, often using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a basis set like 6-311++G(d,p), are standard for optimizing the molecular geometry to its most stable conformation (lowest energy state). rsc.orgresearchgate.net

These calculations provide detailed information on bond lengths, bond angles, and dihedral angles of the molecule. rsc.org The process involves finding the minimum energy structure on the potential energy surface, which corresponds to the equilibrium geometry of the molecule. For related 5-nitrobenzofuran (B105749) compounds, DFT has been successfully used to calculate these optimized structural parameters, which are crucial for understanding the molecule's stability and spatial arrangement. uj.ac.za While specific optimized geometry data for 7-Methoxy-2-methyl-5-nitro-1-benzofuran is not available in the reviewed literature, the methodology remains the standard approach for such an analysis.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies of the HOMO and LUMO and the energy gap between them (ΔE = ELUMO – EHOMO) are critical indicators of a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This analysis helps in predicting the sites of chemical reactivity. The HOMO region is typically where electrophilic attacks occur, while the LUMO region is susceptible to nucleophilic attacks. uj.ac.za For various benzofuran derivatives, FMO analysis has been used to understand their reactivity profiles. researchgate.netuj.ac.za Global reactivity descriptors such as chemical potential, hardness, and electrophilicity index can also be derived from HOMO and LUMO energies to further quantify the molecule's reactivity. uj.ac.zarsc.org

Molecular Electrostatic Potential (MESP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MESP) mapping is a vital tool for understanding the charge distribution within a molecule and predicting its reactive behavior. researchgate.netnih.gov The MESP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions.

Typically, red or yellow areas represent negative electrostatic potential, indicating regions rich in electrons that are prone to electrophilic attack. researchgate.net These are often found around electronegative atoms like oxygen and nitrogen. Conversely, blue areas signify positive electrostatic potential, indicating electron-deficient regions that are susceptible to nucleophilic attack. researchgate.net MESP analysis is crucial for identifying sites for intermolecular interactions, such as hydrogen bonding. researchgate.netnih.gov In studies of nitro-containing aromatic compounds, the nitro group consistently appears as a region of strong negative potential, influencing the molecule's interaction with other species. uj.ac.zaresearchgate.net

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between occupied Lewis-type (bonding or lone pair) NBOs and unoccupied non-Lewis-type (antibonding or Rydberg) NBOs. rsc.orgsemanticscholar.org The strength of these interactions, known as hyperconjugative interactions, can be quantified by the second-order perturbation energy, E(2).

Reaction Pathway and Transition State Calculations for Mechanistic Elucidation

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms. By calculating the potential energy surface for a proposed reaction, chemists can identify the transition states—the highest energy points along the reaction coordinate—and the intermediates.

For instance, in the synthesis of related heterocyclic compounds, calculations can confirm the favorability of one reaction pathway over another by comparing the activation energies. rsc.orgrsc.org A proposed mechanism for the formation of a benzofuran ring might involve a nucleophilic substitution followed by a cyclization step. Theoretical calculations can model this process, determining the energy barriers and the stability of intermediates. For example, the role of a nitro group as an activator and subsequent leaving group in cyclization reactions has been explored computationally for similar aromatic systems, providing crucial mechanistic insights. mdpi.com

Molecular Dynamics Simulations for Conformational Landscapes

While the previously mentioned methods often focus on static, single-molecule properties in a vacuum, Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, often in the presence of a solvent. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment.

By simulating the molecule over a period, a conformational landscape can be generated, revealing the most stable and frequently accessed shapes of the molecule. This is particularly important for molecules with flexible side chains, like the methoxy (B1213986) group in 7-Methoxy-2-methyl-5-nitro-1-benzofuran. Conformational analysis of related complex benzofurans has been performed to identify the most stable conformers based on their total energy. rsc.org

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR chemical shifts)

Theoretical calculations are highly valuable for predicting and interpreting spectroscopic data. Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis), predicting the absorption wavelengths (λmax) that correspond to electronic transitions between molecular orbitals. rsc.orgrsc.org

Furthermore, methods like Gauge-Independent Atomic Orbital (GIAO) are used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). rsc.orgsemanticscholar.org These predicted spectra can be compared with experimental data to confirm the molecular structure. researchgate.netrsc.orgresearchgate.net For a variety of benzofuran derivatives, theoretical calculations have shown excellent correlation with experimental spectroscopic results, aiding in their structural characterization. rsc.orgsemanticscholar.orgnih.gov

Thermodynamic Parameters and Stability Analysis

For instance, a study on 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine (HMBPP), a complex benzofuran derivative, utilized DFT with the B3LYP/6-311++G(d,p) basis set to compute its thermodynamic properties. semanticscholar.orgrsc.orgrsc.org The computed total energy and other thermodynamic parameters confirmed the high stability of the synthesized structure. rsc.orgrsc.org Such calculations typically determine parameters like total energy, enthalpy, and entropy at different temperatures, which are crucial for understanding the stability of a molecule. semanticscholar.orgrsc.org

The stability of a compound is a critical factor in its potential applications. Theoretical calculations can compare the stability of different potential structures or isomers. In the study of HMBPP, computational results showed that the synthesized product (compound 3) was more stable by 5.3407 kcal/mol compared to another expected isomeric product (compound 4), thus confirming the favorability of the obtained molecular arrangement. rsc.org This type of analysis is vital for predicting the most likely and stable form of a molecule like 7-Methoxy-2-methyl-5-nitro-1-benzofuran under various conditions.

The following table showcases an example of thermodynamic parameters calculated for a benzofuran derivative at different temperatures, illustrating the type of data generated in such computational studies.

Table 1: Theoretically Calculated Thermodynamic Parameters for a Benzofuran Derivative (HMBPP) at Different Temperatures (Note: Data for an analogous compound)

Temperature (K) Enthalpy (kcal/mol) Heat Capacity (cal/mol·K) Entropy (cal/mol·K)
100 - - -
200 - - -
298.15 - - -
300 - - -
400 - - -
500 - - -

(Specific values for HMBPP were mentioned as calculated but not explicitly provided in the source material.)

Quantum Chemical Studies on Molecular Interactions

Quantum chemical studies are instrumental in elucidating the intricate network of molecular interactions that govern the behavior of compounds like 7-Methoxy-2-methyl-5-nitro-1-benzofuran. These studies employ methods like Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) to analyze both intramolecular and intermolecular interactions.

A computational investigation of 7-acetyl-2-aryl-5-nitrobenzofurans utilized DFT and QTAIM calculations to examine intramolecular interactions. uj.ac.za Furthermore, Hirshfeld surface analysis and fingerprint plots were employed to understand the varied intermolecular interactions that dictate how these molecules pack in a solid state. uj.ac.za Such analyses are crucial for understanding physical properties and potential biological activity. Non-covalent interactions, including hydrogen bonds and van der Waals forces, play a significant role in the supramolecular chemistry of these compounds.

In a study of another related compound, 7-Methoxy-2-[4-methoxyphenyl]-1-benzofuran-5-carboxaldehyde, DFT was used to determine properties such as binding energy, density of states, and charge density. researchgate.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important as the energy gap between them determines the chemical reactivity, kinetic stability, and optical properties of the molecule.

For example, the global reactivity descriptors for a benzofuran derivative were calculated, showing a HOMO-LUMO gap that indicates the molecule's reactivity. rsc.org Natural Bond Orbital (NBO) analysis is another powerful technique used to investigate hyperconjugative interactions and charge delocalization within the molecule, providing a deeper understanding of its electronic structure and stability. semanticscholar.orgrsc.orgrsc.org

The following table summarizes key quantum chemical parameters often calculated for benzofuran derivatives, which would be relevant for understanding 7-Methoxy-2-methyl-5-nitro-1-benzofuran.

Table 2: Representative Quantum Chemical Parameters from DFT Studies of Benzofuran Analogs (Note: Data for analogous compounds)

Parameter Description Typical Focus of Analysis
HOMO Energy Energy of the Highest Occupied Molecular Orbital Indicates the ability to donate an electron.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital Indicates the ability to accept an electron.
HOMO-LUMO Gap Energy difference between HOMO and LUMO Relates to chemical reactivity and stability.
Mulliken Atomic Charges Distribution of electron charge among the atoms Helps in understanding electrostatic interactions.
Dipole Moment Measure of the overall polarity of the molecule Influences solubility and intermolecular forces.

| NBO Analysis | Natural Bond Orbital analysis | Investigates charge transfer and delocalization. |

These computational approaches provide a detailed picture of the electronic characteristics and interaction potential of benzofuran derivatives, which are essential for rational drug design and materials science applications.

Structure Activity/property Relationship Sar/spr Studies of Benzofurans with Relevance to 7 Methoxy 2 Methyl 5 Nitro 1 Benzofuran

Influence of Methoxy (B1213986) and Nitro Groups on Electronic Properties and Reactivity

The methoxy group at the C-7 position is a potent electron-donating group (EDG) due to the resonance effect of the oxygen's lone pairs with the aromatic system. This increases the electron density of the benzofuran (B130515) ring, particularly at the ortho and para positions relative to the substituent. The strategic placement of electron-rich groups like methoxy has been shown to be crucial in the synthesis of various benzofuran derivatives, often resulting in good yields for targeted compounds. nih.gov Generally, electron-donating groups activate the aromatic ring, making it more susceptible to electrophilic substitution. researchgate.net For example, the presence of methoxy groups has been shown to facilitate reactions such as Friedel-Crafts aroylation on the benzofuran nucleus. researchgate.net

Conversely, the nitro group at the C-5 position is a strong electron-withdrawing group (EWG) due to both inductive and resonance effects. This drastically reduces the electron density of the aromatic ring, deactivating it towards electrophilic attack. esisresearch.org However, this electron deficiency makes the benzofuran ring more susceptible to nucleophilic aromatic substitution, a key reaction pathway for nitroaromatic compounds. mdpi.com The potent electron-withdrawing nature of the nitro group is a critical feature in the biological activity of many nitroaromatic compounds, as it is often related to the enzymatic reduction of the nitro group in vivo. researchgate.net In some series of benzazole derivatives, the presence of an electron-withdrawing nitro group at position 5 was found to enhance potency against certain fungal strains. esisresearch.org

The interplay between the activating methoxy group and the deactivating nitro group creates a complex electronic environment within the 7-Methoxy-2-methyl-5-nitro-1-benzofuran molecule, directing its reactivity in specific ways and influencing its potential interactions in various chemical and biological systems.

Positional Effects of Substituents on Molecular Interactions

The specific placement of substituents on the benzofuran core is a determining factor for the molecule's selectivity and interaction with its environment. The location of the methoxy group at C-7 and the nitro group at C-5 in 7-Methoxy-2-methyl-5-nitro-1-benzofuran is not arbitrary and has significant implications for its molecular behavior, as demonstrated by SAR studies on analogous compounds.

Research on various substituted benzofurans has consistently highlighted the influence of substituent position on biological activity. For instance, in a series of halogenated benzofuran derivatives, placing a halogen atom at the para position of an N-phenyl ring resulted in maximum cytotoxic activity, underscoring the importance of spatial arrangement for hydrophobic and electronic interactions. nih.gov Similarly, a study on benzofuran-5-ol (B79771) derivatives showed that hydroxyl groups at the C-3 and C-4 positions led to good antibacterial activity, whereas a hydroxyl group at C-2 did not confer an increase in activity. nih.gov This demonstrates that even a slight shift in a substituent's position can dramatically alter the molecule's interactive potential.

For 7-Methoxy-2-methyl-5-nitro-1-benzofuran, the C-2 methyl group and the C-7 methoxy group contribute to the molecule's lipophilicity, while the C-5 nitro group introduces a polar, electron-withdrawing element. The relative positioning of these groups defines a specific three-dimensional shape and electronic surface that dictates how the molecule can fit into binding pockets of proteins or interact with other molecular targets. Studies on benzofuran derivatives have shown that the arrangement of substituents is critical for selectivity. nih.gov For example, the difference in the location of a bromoacetyl group versus a bromomethyl substituent on the benzofuran system was found to determine the derivative's activity and selectivity. nih.gov Therefore, the specific 2, 5, and 7 substitution pattern of the title compound is crucial for its unique chemical identity and potential research applications.

Computational SAR/SPR Modeling for Predicting Chemical Behaviors

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling, are invaluable tools for predicting the chemical and biological behavior of molecules like 7-Methoxy-2-methyl-5-nitro-1-benzofuran. wikipedia.org These in silico models establish mathematical relationships between the structural or physicochemical properties of a compound and its activity or a specific property. wikipedia.orgnih.gov

QSAR studies on nitroaromatic compounds, including nitrofuran and nitrobenzofuran derivatives, have been widely conducted to understand their mechanisms of action. nih.govmdpi.com These studies often reveal that the biological activity is linked to electronic parameters. For instance, a QSAR analysis of a series of 5-nitrofuran derivatives found that their antibacterial activity was negatively correlated with electronic terms like the Hammett substituent constant (σ) or the cyclic voltammetric reduction potential. nih.gov This suggests that while the reduction of the nitro group is a necessary step for activity, it may not be the rate-determining one. nih.gov Another QSAR study on nitrofuran analogues identified the presence of a furan (B31954) ring substituted by a nitro group as essential for antitubercular activity. aimspress.com

For benzofuran derivatives, 3D-QSAR models and molecular docking simulations provide deeper insights into molecular interactions. researchgate.netnih.gov These computational techniques can identify key pharmacophore features—such as hydrogen bond acceptors, hydrophobic regions, and aromatic rings—that are crucial for binding to a specific target. nih.gov For example, a 3D-QSAR study on dibenzofuran (B1670420) derivatives identified one ring aromatic, three hydrophobic, and two hydrogen bond acceptor features as important for binding to the PTP-MEG2 protein. nih.gov Such models can predict the activity of new compounds before their synthesis, saving time and resources. wikipedia.org By applying these computational approaches, the potential behavior of 7-Methoxy-2-methyl-5-nitro-1-benzofuran in various systems can be estimated based on its distinct structural descriptors.

Correlations between Structural Features and Specific Research-Oriented Applications (non-clinical)

The unique combination of methoxy, methyl, and nitro groups on the benzofuran scaffold of 7-Methoxy-2-methyl-5-nitro-1-benzofuran suggests potential for various research-oriented applications, based on correlations observed in structurally similar compounds. The benzofuran nucleus itself is a "privileged scaffold," known to be a core component in a vast number of compounds with diverse biological activities, including antimicrobial, antitumor, and antioxidant properties. ku.ac.aetaylorandfrancis.comrsc.org

The nitro group, in particular, is a key feature in many biologically active molecules. The presence of a 5-nitro group on a furan or benzofuran ring is frequently associated with antimicrobial properties. nih.govnih.gov Research has shown that the antimicrobial activity of nitroaromatic compounds is related to the enzymatic reduction of the nitro group. researchgate.net For example, various 5-nitrofuran derivatives have been investigated for their activity against bacteria like Staphylococcus aureus and protozoa like Trypanosoma cruzi. nih.govnih.gov

In the context of anticancer research, the substitution pattern on the benzofuran ring is critical. Studies have shown that the addition of a nitro group can significantly boost anticancer activity in certain derivatives. nih.gov A recent study on 7-acetyl-5-nitrobenzofurans found that a derivative with a p-tolyl group at the C-2 position showed promising antiproliferative activity against Caski and MDA-MB-231 cancer cell lines. uj.ac.za This highlights the potential of the 5-nitrobenzofuran (B105749) scaffold in this research area. Furthermore, other derivatives in the same study featuring methoxy groups exhibited significant antioxidant activity. uj.ac.za

The data below summarizes research findings on benzofuran derivatives with substitutions relevant to 7-Methoxy-2-methyl-5-nitro-1-benzofuran, illustrating the correlation between specific structural features and non-clinical applications.

Table 1: Research Applications of Substituted Benzofuran Derivatives

Derivative Class Key Structural Features Research-Oriented Application Reference
(Z)-2-(5-nitrofuran-2-ylmethylene)-3(2H)-benzofuranones 5-Nitro group on furan, varied substitution on benzofuran Antibacterial activity nih.gov
5-Nitrofuryl thiosemicarbazones 5-Nitro group on furan, thiosemicarbazone side chain Anti-trypanosomal activity nih.gov
Benzofuran-N-phenyl-2-carboxamides CONH group, Nitro group Anticancer activity nih.gov
7-acetyl-5-nitrobenzofurans 5-Nitro group, 7-Acetyl group, varied C-2 aryl groups Antiproliferative and antioxidant activity uj.ac.za
2,5,6-trisubstituted benzazoles Electron-withdrawing group (e.g., nitro) at position 5 Antifungal activity esisresearch.org

These examples demonstrate a clear correlation between the presence and position of nitro and methoxy groups on a benzofuran scaffold and its potential utility in various non-clinical research fields, from microbiology to oncology.

Emerging Applications of 7 Methoxy 2 Methyl 5 Nitro 1 Benzofuran in Chemical Sciences

Role as Building Blocks in the Synthesis of Complex Organic Molecules

The structure of 7-Methoxy-2-methyl-5-nitro-1-benzofuran makes it a versatile building block for the synthesis of more complex organic molecules. The benzofuran (B130515) core is a common scaffold in many biologically active compounds, and methods to synthesize and functionalize this ring system are of great interest to organic chemists. nih.govtus.ac.jp

The nitro group (NO₂) on the benzofuran ring plays a crucial role in its synthetic utility. It is an electron-withdrawing group that can activate the aromatic ring for certain reactions. More importantly, the nitro group can serve as a good leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a variety of other functional groups at its position. mdpi.com Furthermore, the nitro group can be readily reduced to an amino group (NH₂), which then opens up a vast array of possible chemical transformations, such as diazotization, acylation, and the formation of amides, sulfonamides, and other nitrogen-containing heterocycles.

Recent advancements in synthetic methodologies have highlighted the utility of substituted benzofurans in creating diverse and complex molecular architectures. tus.ac.jp For instance, the synthesis of highly substituted benzofurans can be achieved through innovative strategies involving substituent migration, demonstrating the adaptability of the benzofuran system for creating novel compounds. tus.ac.jp While specific examples detailing the use of 7-Methoxy-2-methyl-5-nitro-1-benzofuran as a starting material are not extensively documented in publicly available literature, its inherent chemical functionalities position it as a valuable precursor for the synthesis of more intricate molecules with potential applications in medicinal chemistry and materials science.

The general reactivity of the nitrobenzofuran system is illustrated in the following table, which outlines potential transformations of the nitro group.

Transformation Reagents Product Functional Group Potential for Further Synthesis
ReductionH₂, Pd/C or SnCl₂, HClAmino (-NH₂)Formation of amides, sulfonamides, diazonium salts for Sandmeyer reactions, etc.
Nucleophilic Aromatic SubstitutionVarious Nucleophiles (e.g., RO⁻, RS⁻, R₂NH)Ether, Thioether, AmineIntroduction of diverse side chains and building blocks.

Potential in Materials Science (e.g., organic semiconductors, fluorescent materials)

The field of materials science is constantly in search of novel organic molecules with unique electronic and photophysical properties. Benzofuran derivatives have shown promise in this area, particularly as components of organic semiconductors and fluorescent materials. tus.ac.jp

The extended π-conjugated system of the benzofuran ring is a key feature that can impart desirable electronic properties. This conjugation can be further extended by introducing suitable substituents, which can tune the material's properties, such as its charge transport capabilities and its absorption and emission of light. The presence of both an electron-donating methoxy (B1213986) group (-OCH₃) and an electron-withdrawing nitro group (-NO₂) on the 7-Methoxy-2-methyl-5-nitro-1-benzofuran scaffold can create a "push-pull" system. This electronic arrangement can lead to interesting photophysical behaviors, including fluorescence.

Studies on related benzofuran compounds have demonstrated their potential as fluorescent materials. For example, some benzofuran derivatives exhibit characteristic fluorescence under UV light. mdpi.com Furthermore, the synthesis of chalcone (B49325) derivatives from substituted benzofurans has been shown to yield materials with tunable optical properties, which is a critical aspect for applications in nonlinear optics and other material science domains. researchgate.net Although direct studies on the material properties of 7-Methoxy-2-methyl-5-nitro-1-benzofuran are limited, the structural analogy to other photoactive benzofurans suggests its potential for investigation in this area. tus.ac.jp

The potential applications of benzofuran-based materials are summarized below.

Potential Application Area Relevant Properties of Benzofuran Derivatives
Organic SemiconductorsExtended π-conjugation, potential for charge transport.
Fluorescent MaterialsEmission of light upon excitation, tunable emission wavelengths.
Dyes and PigmentsStrong absorption of light in the visible spectrum.
Nonlinear OpticsLarge second-harmonic generation (SHG) coefficients.

Development as Chemical Probes for Biological Systems (mechanistic, non-clinical)

Chemical probes are essential tools in chemical biology for the study of biological processes in a non-clinical, mechanistic context. These molecules are designed to interact with specific biological targets, such as proteins or nucleic acids, to help elucidate their function. While there is no specific literature detailing the use of 7-Methoxy-2-methyl-5-nitro-1-benzofuran as a chemical probe, its structure possesses features that could be exploited for such purposes.

The development of a chemical probe often relies on the presence of a "warhead" that can react with a biological target, a "linker" to provide appropriate spacing, and a "tag" for detection or purification. The nitroaromatic system in 7-Methoxy-2-methyl-5-nitro-1-benzofuran could potentially serve as a photoreactive group. Upon irradiation with light, some nitroaromatic compounds can form reactive intermediates that can covalently label nearby biomolecules.

Furthermore, the benzofuran scaffold itself can be modified to incorporate fluorescent tags or affinity handles. The synthesis of various functionalized benzofurans is well-established, allowing for the systematic modification of the core structure to optimize binding to a target and to introduce the necessary functionalities for a chemical probe. tus.ac.jp

Applications in Analytical Chemistry Methods (e.g., as reference standards, derivatizing agents for detection)

In analytical chemistry, well-characterized compounds are essential for the development and validation of analytical methods. 7-Methoxy-2-methyl-5-nitro-1-benzofuran, as a distinct chemical entity with a defined structure and molecular weight, has the potential to be used as a reference standard in various analytical techniques, such as chromatography (GC, HPLC) and spectroscopy (NMR, MS).

As a reference standard, it could be used for:

Method Development: To optimize separation and detection parameters.

System Suitability Testing: To ensure the analytical system is performing correctly.

Quantification: As a standard for the determination of the concentration of related compounds in a sample.

Furthermore, the chemical reactivity of 7-Methoxy-2-methyl-5-nitro-1-benzofuran could potentially be harnessed for its use as a derivatizing agent. Derivatization is a technique used in analytical chemistry to modify an analyte to make it more suitable for analysis, for example, by increasing its volatility for gas chromatography or by introducing a chromophore or fluorophore for enhanced detection by UV-Vis or fluorescence spectroscopy. While specific applications of this compound as a derivatizing agent have not been reported, its functional groups could theoretically be used to react with specific classes of analytes.

Investigation as Enzyme Inhibitors (e.g., monoamine oxidase, chorismate mutase) for Mechanistic Studies

A significant area of research for benzofuran derivatives is their potential as enzyme inhibitors. The inhibition of specific enzymes is a key strategy in the discovery of new therapeutic agents and in the study of metabolic pathways.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that are crucial in the metabolism of neurotransmitters. Inhibitors of these enzymes have therapeutic applications in the treatment of depression and neurodegenerative diseases. uj.ac.za Several studies have shown that nitro-substituted benzofuran derivatives can act as potent inhibitors of MAO. uj.ac.za The nitro group, due to its strong electron-withdrawing nature, can influence the polarity of the molecule and promote interactions with the active site of the enzyme. uj.ac.za While research has been conducted on a series of nitro-substituted 2-arylbenzofurans, the specific inhibitory activity of 7-Methoxy-2-methyl-5-nitro-1-benzofuran against MAO has not been explicitly detailed in the available literature. However, the general findings for this class of compounds suggest that it could be a candidate for such studies.

Chorismate Mutase Inhibition

Chorismate mutase is an enzyme found in bacteria, fungi, and plants that plays a key role in the biosynthesis of the essential amino acids phenylalanine and tyrosine. As this pathway is absent in humans, inhibitors of chorismate mutase are attractive targets for the development of new antimicrobial agents. A recent review on benzofuran synthesis highlighted that some synthesized benzofuran derivatives were evaluated for their activity as chorismate mutase inhibitors, with some compounds showing significant in vitro inhibition. acs.org This indicates that the benzofuran scaffold is a promising starting point for the design of inhibitors for this enzyme. The specific activity of 7-Methoxy-2-methyl-5-nitro-1-benzofuran against chorismate mutase has not been reported, but it represents a potential area for future investigation.

The following table summarizes the inhibitory data for some related benzofuran derivatives against chorismate mutase.

Compound Type Enzyme Target Inhibition Reference
Benzofuran derivativesChorismate Mutase64-65% in vitro inhibition at 30 mM acs.org

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of complex benzofuran (B130515) derivatives remains a crucial and challenging area of research. numberanalytics.com Historically, methods such as the Perkin synthesis have been employed, but contemporary research demands more efficient, versatile, and environmentally benign approaches. jocpr.com Future efforts for synthesizing 7-Methoxy-2-methyl-5-nitro-1-benzofuran should focus on modern catalytic and sustainable methods that offer improvements in yield, selectivity, and environmental impact over classical routes.

Key research avenues include:

Transition-Metal Catalysis: The use of palladium, copper, and iron catalysts has revolutionized benzofuran synthesis. numberanalytics.comnih.gov Developing specific copper- or palladium-catalyzed coupling and cyclization reactions could provide a direct and high-yield pathway to the target molecule from readily available precursors. nih.govorganic-chemistry.org Iron-catalyzed methods are particularly attractive due to the metal's low cost and toxicity, aligning with green chemistry principles. nih.govrsc.org

Green Chemistry Approaches: The development of sustainable protocols is paramount. This includes the use of visible-light-mediated reactions, which can offer mild reaction conditions and unique reactivity. nih.govacs.org Furthermore, employing eco-friendly solvents like deep eutectic solvents (DES) in metal-catalyzed syntheses could significantly reduce the environmental footprint of the production process. nih.govacs.org

One-Pot and Multicomponent Reactions: Designing cascade or one-pot syntheses, where multiple transformations occur in a single reaction vessel, offers significant advantages in terms of step-economy and resource efficiency. numberanalytics.comnih.gov A multicomponent strategy involving an appropriately substituted phenol (B47542), aldehyde, and alkyne could potentially construct the core structure of 7-Methoxy-2-methyl-5-nitro-1-benzofuran in a single, efficient step. numberanalytics.com

Table 1: Comparison of Synthetic Approaches for Substituted Benzofurans
ApproachDescriptionPotential Advantages for SynthesisReference
Transition-Metal Catalysis (Pd, Cu, Fe)Involves intramolecular cyclization or coupling of substituted phenols and alkynes.High efficiency, regioselectivity, and functional group tolerance. numberanalytics.comnih.gov
Visible-Light-Mediated CatalysisUses light as an energy source to promote reactions, often via radical pathways.Mild conditions, high selectivity, and access to novel reaction pathways. nih.govacs.org
Green Solvents (e.g., DES, Water)Utilizes environmentally benign reaction media instead of traditional volatile organic solvents.Reduced environmental impact, increased safety, and potential for catalyst recycling. organic-chemistry.orgnih.govacs.org
One-Pot/Multicomponent ReactionsCombines multiple synthetic steps into a single operation without isolating intermediates.Improved efficiency, reduced waste, and rapid assembly of complex molecules. numberanalytics.comnih.gov

Advanced Mechanistic Insights into Complex Reactions

A deep understanding of reaction mechanisms is critical for optimizing synthetic routes and predicting reactivity. rsc.org For a molecule like 7-Methoxy-2-methyl-5-nitro-1-benzofuran, the interplay between the electron-donating and electron-withdrawing substituents makes mechanistic studies particularly valuable. Future research should leverage both experimental and computational methods to elucidate the precise pathways of its formation and subsequent transformations.

Computational Chemistry: Density Functional Theory (DFT) studies are powerful tools for modeling reaction pathways, calculating activation energies, and understanding the structures of transition states and intermediates. researchgate.netescholarship.org Applying DFT to the synthesis of 7-Methoxy-2-methyl-5-nitro-1-benzofuran could clarify the regioselectivity of nitration and the cyclization mechanism, allowing for more rational reaction design. researchgate.net Such studies can also predict how the electronic nature of the substituents governs the reaction outcomes. pku.edu.cn

Kinetic and Spectroscopic Studies: Experimental investigations, including reaction kinetics and the trapping of intermediates, are essential to validate computational models. researchgate.net These studies can provide concrete evidence for proposed mechanisms, such as the charge-accelerated rearrangements that can occur in benzofuran synthesis. tus.ac.jp

Exploration of Unconventional Reactivity Patterns

The unique electronic profile of 7-Methoxy-2-methyl-5-nitro-1-benzofuran suggests it may exhibit novel reactivity. Research should venture beyond standard functionalization to explore unconventional transformations.

C-H Activation: Direct functionalization of C-H bonds is a highly sought-after strategy for its atom and step economy. numberanalytics.comnih.gov Investigating transition-metal-catalyzed C-H activation at various positions on the benzofuran or benzene (B151609) ring could open up new avenues for creating a diverse library of analogues without the need for pre-functionalized starting materials.

Photochemical Reactions: Photochemistry offers a unique way to access excited states with distinct reactivity. numberanalytics.com Exploring photochemical reactions could lead to the synthesis of complex polycyclic systems or novel functional group installations that are inaccessible through ground-state thermal reactions.

Nitro-Activated Chemistry: The powerful electron-withdrawing nitro group can activate the molecule towards specific reactions. In related nitro-activated heterocyclic systems like nitrobenzofuroxans, the aromatic ring can act as a diene in Diels-Alder reactions. rsc.org Investigating whether the nitro group in 7-Methoxy-2-methyl-5-nitro-1-benzofuran can induce similar inverse electron-demand cycloaddition reactivity could unlock novel chemical transformations. rsc.orgrsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is poised to accelerate the pace of chemical discovery. These computational tools can be applied to predict properties, optimize reactions, and design new molecules with desired functions.

For 7-Methoxy-2-methyl-5-nitro-1-benzofuran and its derivatives, key applications of AI/ML include:

Property Prediction: Training ML models on existing data for substituted benzofurans could enable the in silico prediction of key properties for the target molecule, such as its potential biological activity (e.g., antimicrobial, anticancer) or its electronic properties relevant to materials science. rsc.orgnih.gov

Reaction Optimization: AI algorithms can analyze vast parameter spaces to predict optimal reaction conditions (catalyst, solvent, temperature), leading to higher yields and purity while minimizing experimental effort.

De Novo Design: Generative AI models can design novel benzofuran derivatives with optimized properties. By defining desired characteristics, these models can propose new structures based on the 7-methoxy-2-methyl-5-nitro-1-benzofuran scaffold for synthesis and testing, streamlining the discovery of new drug candidates or functional materials. tus.ac.jp

Diversification of Chemical Applications beyond Current Scope

While benzofurans are widely recognized for their pharmaceutical applications, including anticancer, antimicrobial, and neuroprotective activities, the potential of 7-Methoxy-2-methyl-5-nitro-1-benzofuran may extend far beyond medicine. nih.govresearchgate.netnih.gov Future research must aim to diversify its applications by exploring its utility in other advanced fields.

Materials Science: The conjugated system of the benzofuran core, modulated by its distinct substituents, suggests potential applications in organic electronics. numberanalytics.comtus.ac.jp Research should investigate its properties as an organic semiconductor, a component in organic light-emitting diodes (OLEDs), or as a fluorescent sensor. researchgate.net

Agrochemicals: The benzofuran scaffold is present in some agrochemicals. tus.ac.jp Screening 7-Methoxy-2-methyl-5-nitro-1-benzofuran and its derivatives for herbicidal or fungicidal activity could lead to the development of new crop protection agents.

Catalysis: Benzofuran-based compounds can be developed into ligands for transition metal catalysts. numberanalytics.com The specific electronic and steric properties of this molecule could be harnessed to create novel catalysts for challenging organic transformations.

Table 2: Potential Future Application Areas for 7-Methoxy-2-methyl-5-nitro-1-benzofuran
FieldPotential ApplicationRationaleReference
Organic ElectronicsOrganic semiconductors, components for OLEDs.Conjugated heterocyclic core with electronic modulation from substituents. numberanalytics.comtus.ac.jp
Fluorescent MaterialsFluorescent probes, dyes, and sensors.Aromatic structure with potential for unique photophysical properties. tus.ac.jpresearchgate.net
AgrochemistryHerbicides, fungicides.Benzofuran is a known scaffold in agrochemicals. tus.ac.jp
CatalysisLigands for homogeneous catalysis.Unique electronic and steric properties for tuning catalyst activity. numberanalytics.com

Collaborative Research Opportunities in Interdisciplinary Fields

The complexity and potential of 7-Methoxy-2-methyl-5-nitro-1-benzofuran necessitate a multidisciplinary research approach. Progress will be maximized through strategic collaborations that bridge different scientific fields.

Chemistry and Biology: Partnerships between synthetic chemists and biologists are essential to screen for and understand the mechanisms of biological activity, such as in anticancer or neuroprotection studies. nih.govnih.gov

Chemistry and Materials Science: Collaborations with materials scientists and physicists are crucial for characterizing the electronic and photophysical properties of the compound and fabricating and testing devices like transistors or sensors. numberanalytics.com

Synthetic and Computational Chemistry: A strong synergy between experimental and computational chemists will be vital for designing efficient syntheses, understanding complex reaction mechanisms, and predicting the properties of novel derivatives. rsc.orgescholarship.org

By pursuing these future research directions, the scientific community can overcome existing challenges and fully unlock the scientific and practical potential of 7-Methoxy-2-methyl-5-nitro-1-benzofuran, transforming it from a mere chemical structure into a valuable tool for innovation in medicine, materials, and beyond.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 7-Methoxy-2-methyl-5-nitro-1-benzofuran with high yield and purity?

  • Methodological Answer : A two-step strategy involving hydroxybenzofuran precursors can be adapted. For example, nitration of 7-methoxy-2-methylbenzofuran derivatives using HNO₃ in acetic anhydride at 0–5°C achieves regioselective nitro substitution at the 5-position. Subsequent purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Solvent systems like hexafluoropropanol (HFP) improve reaction efficiency by stabilizing intermediates .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemical integrity?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify methoxy (δ ~3.8–4.0 ppm), methyl (δ ~2.3–2.5 ppm), and nitro group environments.
  • XRD : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond angles and nitro group orientation .
  • HPLC-MS : Confirms molecular ion peaks and purity (>98%) .

Q. What solvents and conditions are critical for stabilizing intermediates during synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., HFP, DMF) enhance solubility of nitro intermediates. Low-temperature nitration (−10°C to 5°C) minimizes side reactions like over-nitration or ring oxidation. Catalytic acids (H₂SO₄) or Lewis acids (FeCl₃) can direct nitration regioselectivity .

Advanced Research Questions

Q. How can contradictory pharmacological activity data between in vitro and in vivo models be resolved?

  • Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Strategies include:

  • Metabolic Profiling : Use liver microsomes or CYP450 inhibitors to identify degradation pathways.
  • Prodrug Design : Mask nitro groups with acetyl or PEGylated moieties to enhance solubility and stability.
  • In Vivo PK/PD Modeling : Correlate plasma concentrations (via LC-MS/MS) with target engagement (e.g., enzyme inhibition assays) .

Q. What strategies improve regioselectivity in electrophilic substitution reactions on benzofuran scaffolds?

  • Methodological Answer :

  • Directing Groups : Introduce methoxy or methyl groups meta/para to the reaction site to steer nitration or halogenation.
  • Microwave-Assisted Synthesis : Enhances reaction control (e.g., 100°C, 30 min) for selective nitro placement .
  • Computational Modeling : DFT calculations predict charge distribution and transition states to optimize conditions .

Q. How do substituents (methoxy, nitro, methyl) influence the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Hammett Analysis : Quantify electron-withdrawing (nitro, σₚ ~0.78) and electron-donating (methoxy, σₚ ~−0.27) effects on reaction rates.
  • Cyclic Voltammetry : Measure redox potentials to assess nitro group reduction stability (E₁/2 ~−0.5 V vs. Ag/AgCl) .

Q. What crystallographic challenges arise when resolving structures of nitro-substituted benzofurans?

  • Methodological Answer : Nitro groups introduce disorder due to rotational freedom. Mitigation strategies:

  • Low-Temperature Data Collection (100 K) reduces thermal motion.
  • Twinning Refinement : Use SHELXL’s TWIN command to model overlapping lattices.
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O nitro) influencing packing .

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